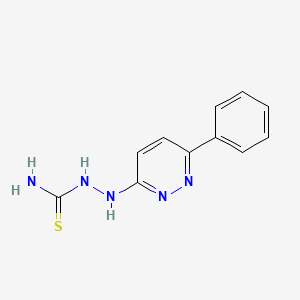

2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide

Description

Properties

CAS No. |

88490-36-2 |

|---|---|

Molecular Formula |

C11H11N5S |

Molecular Weight |

245.31 g/mol |

IUPAC Name |

[(6-phenylpyridazin-3-yl)amino]thiourea |

InChI |

InChI=1S/C11H11N5S/c12-11(17)16-15-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,(H,14,15)(H3,12,16,17) |

InChI Key |

UZBFYYNRFGFLGI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(C=C2)NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide typically involves the reaction of 6-phenylpyridazin-3-yl hydrazine with carbon disulfide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide. For instance, compounds derived from this structure have shown promising results as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis. One study reported that specific derivatives exhibited IC50 values as low as 11.5 nM, indicating potent antiproliferative activity against human umbilical vein endothelial cells (HUVECs) .

Anti-Tubercular Agents

Another significant application is in the development of anti-tubercular agents. A series of compounds synthesized from similar hydrazinecarbothioamide structures were evaluated for their activity against Mycobacterium tuberculosis. Some derivatives demonstrated substantial efficacy, suggesting that modifications to the hydrazinecarbothioamide scaffold could yield effective treatments for tuberculosis .

Synthesis and Structural Modifications

The synthesis of this compound often involves various chemical reactions that allow for structural modifications to enhance biological activity. The compound can be synthesized through reactions involving hydrazine and pyridazine derivatives, which can be further functionalized to improve solubility and potency.

Table 1: Synthesis Pathways and Yield Data

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Hydrazine Reaction | Hydrazine hydrate + pyridazine derivative | 50 |

| Thioamide Formation | Carbon disulfide + hydrazine | 60 |

| Acylation | Acetic anhydride + hydrazine | 70 |

Pharmacological Insights

Antiviral Properties

Research has also pointed to the antiviral potential of derivatives of this compound. For example, certain pyridazine derivatives have been tested for activity against hepatitis A virus (HAV), with some exhibiting significant antiviral effects . These findings indicate that the compound's structure can be tailored to target viral pathways effectively.

Mechanisms of Action

The mechanisms through which these compounds exert their effects are diverse. They may involve inhibition of key enzymes involved in cell proliferation or viral replication, modulation of immune responses, or direct cytotoxic effects on cancer cells.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of compounds based on this compound:

- Study on Anticancer Activity : A recent publication demonstrated that specific modifications to the hydrazinecarbothioamide scaffold could enhance its activity against various cancer cell lines, providing insights into structure-activity relationships .

- Anti-Tubercular Evaluation : In a comprehensive screening, multiple derivatives were tested against Mycobacterium tuberculosis, revealing several candidates with promising anti-tubercular properties .

- Antiviral Screening : The antiviral efficacy against HAV was assessed, with certain derivatives showing high levels of inhibition, indicating potential for therapeutic development .

Mechanism of Action

The mechanism of action of 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound also interacts with bacterial cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazide derivatives share a common core structure but differ in their substituents, which significantly influence their physicochemical properties and bioactivity. Below is a systematic comparison based on substituent variations, synthesis methods, and biological activities:

Physicochemical and Electronic Properties

- Electron-Withdrawing Groups (e.g., Cl, Br): Increase electrophilicity, enhancing interactions with biological targets. For example, halogenated derivatives in and show improved bioactivity compared to non-halogenated analogs.

- Hydrogen-Bonding Capacity : The thioamide (-NH-CS-NH₂) group facilitates interactions with enzymes like β-ketoacyl-ACP synthase in M. tuberculosis .

- Aromatic Substituents : Extended conjugation (e.g., naphthalene in ) improves stability and membrane permeability.

Key Research Findings

Substituent Position Matters: Meta-substituted phenyl groups (e.g., 3-fluorophenoxy in ) yield higher antimicrobial activity than para-substituted analogs due to optimized steric effects.

Metal Coordination Enhances Bioactivity : Copper(II) complexes of thiosemicarbazides (e.g., ) exhibit 10-fold higher anticancer activity (IC₅₀: 6.2 µM) than free ligands, attributed to redox cycling and DNA intercalation.

Irreversible Enzyme Binding : Coumarin-thiosemicarbazones form covalent adducts with tyrosinase, offering long-lasting inhibition .

Biological Activity

2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications in neurodegenerative diseases and cancer. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

This structure features a pyridazine ring, which is known for its diverse biological activities, including anticancer and neuroprotective effects.

Research indicates that compounds similar to this compound may modulate critical signaling pathways involved in cell survival and apoptosis. Specifically, they may interact with the PI3K-AKT-mTOR pathway, which is crucial for regulating autophagy and cell metabolism. Inhibition of this pathway has been linked to enhanced autophagic processes, potentially providing therapeutic benefits in neurodegenerative disorders such as Alzheimer's and Huntington's disease .

Anticancer Effects

Several studies have highlighted the anticancer potential of hydrazinecarbothioamide derivatives. For instance, compounds designed based on this scaffold have shown promising cytotoxicity against various cancer cell lines. A notable study reported that derivatives exhibited significant inhibition of proliferation in human cancer cells, with IC50 values indicating potent activity .

Table 1: Cytotoxic Activity of Hydrazinecarbothioamide Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 (Breast Cancer) | 10.5 | |

| Derivative A | HeLa (Cervical Cancer) | 8.2 | |

| Derivative B | A549 (Lung Cancer) | 15.0 |

Neuroprotective Effects

The neuroprotective properties of this compound are particularly noteworthy. Research has demonstrated that it can enhance cognitive function in models of neurodegeneration by modulating the kynurenine pathway. This pathway is critical for maintaining neurochemical balance; thus, its regulation may provide therapeutic avenues for diseases like Huntington's disease .

Case Study: Huntington's Disease Model

In a study involving R6/2 mice (a model for Huntington's disease), treatment with a related pyridazine derivative significantly increased levels of neuroprotective kynurenic acid while reducing neurotoxic metabolites. This suggests that compounds like this compound may serve as effective modifiers of disease progression .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonothioamide precursors. Variations in substituents on the phenyl or pyridazine rings can lead to a range of biological activities.

Table 2: Synthesis Pathways for Hydrazinecarbothioamides

| Step | Reagents Used | Conditions |

|---|---|---|

| Formation of Hydrazone | Hydrazine + Carbonothioamide | Reflux in ethanol |

| Cyclization to Pyridazine | Phenylacetylene + Base | Heat under reflux |

Q & A

Q. What are the standard synthetic routes for preparing 2-(6-Phenylpyridazin-3-yl)hydrazinecarbothioamide and its analogs?

The compound is typically synthesized via condensation reactions between hydrazinecarbothioamide derivatives and aromatic aldehydes or ketones. For example:

- Hydrazinecarbothioamide intermediates can be prepared by reacting substituted phenylhydrazines with carbon disulfide under basic conditions.

- Condensation with aldehydes : The intermediate is then reacted with a pyridazine-containing aldehyde (e.g., 6-phenylpyridazine-3-carbaldehyde) in ethanol or DMF, often catalyzed by acetic acid or HCl. Purification involves recrystallization from ethanol/DMF mixtures .

- Variations : Substituents on the pyridazine or phenyl rings can be introduced by modifying the aldehyde precursor or using functionalized hydrazinecarbothioamides .

Q. What characterization techniques are critical for confirming the structure of hydrazinecarbothioamide derivatives?

A multi-technique approach is essential:

- 1H-NMR : Reveals proton environments (e.g., NH peaks at δ 10–12 ppm for hydrazinecarbothioamide protons, aromatic protons at δ 6.5–8.5 ppm).

- EI-MS : Confirms molecular weight via parent ion peaks (e.g., [M]+ for C₁₁H₁₀N₄S at m/z 230).

- Melting point analysis : Used to assess purity (e.g., analogs in show sharp melting points between 166–230°C).

- Elemental analysis : Validates C, H, N, S composition within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can data contradictions in XRD analysis of hydrazinecarbothioamide crystals be resolved?

- Robust refinement tools : Use the SHELX suite (e.g., SHELXL for small-molecule refinement) to handle twinning, disorder, or weak diffraction data. SHELX’s robustness in high-resolution or twinned datasets is well-documented .

- Validation metrics : Check R-factors (R₁ < 0.05 for high-quality data), residual electron density (< 1 eÅ⁻³), and agreement with Hirshfeld surface analysis .

Q. What strategies optimize structure-activity relationships (SAR) for biological activity in hydrazinecarbothioamide analogs?

- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring to enhance antitubercular activity (e.g., compounds AS8 and AS9 in showed MIC = 3 µg/mL).

- Bioisosteric replacement : Replace pyridazine with quinazoline or thiazole cores to improve solubility or target affinity .

- In silico docking : Use DFT calculations to predict binding modes with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. How do solvent and reaction conditions influence the stereochemistry of hydrazinecarbothioamide derivatives?

- Solvent polarity : Protic solvents (e.g., ethanol) favor E-isomers due to hydrogen bonding stabilizing planar conformations. Aprotic solvents (e.g., DMF) may allow Z-isomer formation .

- Acid catalysis : HCl or acetic acid promotes imine (C=N) bond formation, ensuring high regioselectivity.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions, as seen in the synthesis of (E/Z)-isomers in .

Q. What computational methods validate the electronic properties of hydrazinecarbothioamide derivatives?

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies (e.g., ν(N-H) at ~3300 cm⁻¹, ν(C=S) at ~1250 cm⁻¹) and compare with experimental IR data .

- HOMO-LUMO analysis : Correlate energy gaps with reactivity (e.g., smaller gaps in electron-deficient analogs enhance bioactivity) .

- Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites for interaction with biological targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.